Cas no 887578-93-0 (4-Pyridin-3-yl-butyramidine)

4-Pyridin-3-yl-butyramidine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinebutanimidamide
- 4-pyridin-3-ylbutanimidamide
- 4-pyridin-3-yl-butyramidine
- I02-2916
- AKOS006292862
- 887578-93-0
- 4-(PYRIDIN-3-YL)BUTANIMIDAMIDE
- CYSTAMINESULFATE
- DTXSID30693106
- FT-0758139
- AC-5299
- 4-Pyridin-3-yl-butyramidine
-
- MDL: MFCD06656689
- インチ: InChI=1S/C9H13N3/c10-9(11)5-1-3-8-4-2-6-12-7-8/h2,4,6-7H,1,3,5H2,(H3,10,11)
- InChIKey: UYRFJJJSEKLZRY-UHFFFAOYSA-N
- ほほえんだ: C(CC1=CN=CC=C1)CC(=N)N
計算された属性
- せいみつぶんしりょう: 163.11100
- どういたいしつりょう: 163.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- 密度みつど: 1.10
- PSA: 62.76000
- LogP: 2.14030
4-Pyridin-3-yl-butyramidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P225925-250mg |
4-Pyridin-3-yl-butyramidine |
887578-93-0 | 250mg |
$ 710.00 | 2022-06-03 | ||
TRC | P225925-100mg |
4-Pyridin-3-yl-butyramidine |
887578-93-0 | 100mg |
$ 360.00 | 2022-06-03 | ||
TRC | P225925-50mg |
4-Pyridin-3-yl-butyramidine |
887578-93-0 | 50mg |
$ 220.00 | 2022-06-03 |
4-Pyridin-3-yl-butyramidine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
4-Pyridin-3-yl-butyramidineに関する追加情報
Introduction to 4-Pyridin-3-yl-butyramidine (CAS No. 887578-93-0)
4-Pyridin-3-yl-butyramidine, identified by the Chemical Abstracts Service Number (CAS No.) 887578-93-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the amidine class, characterized by the presence of a carbonyl group linked to a nitrogen atom, which introduces unique reactivity and potential biological activity. The structural motif of 4-pyridin-3-yl-butyramidine combines a pyridine ring with a butyramide moiety, creating a scaffold that is both structurally diverse and functionally intriguing.
The pyridine core is a well-documented pharmacophore in drug discovery, frequently found in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. The 3-position of the pyridine ring in this compound is particularly noteworthy, as it allows for functionalization that can modulate electronic properties and binding affinity. The butyramide component contributes additional hydrogen bonding potential and steric bulk, which can influence both solubility and metabolic stability. Together, these features make 4-pyridin-3-yl-butyramidine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in amidine derivatives as pharmacological agents. Amidines exhibit versatile biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties. The nitrogen atom in the amide group can engage in hydrogen bonding with polar residues in biological targets, while the carbonyl group can participate in hydrophobic interactions. These characteristics have led to the investigation of amidines in various therapeutic areas, including oncology, neurology, and infectious diseases.
The synthesis of 4-pyridin-3-yl-butyramidine involves multi-step organic transformations that require precise control over reaction conditions to achieve high yield and purity. Common synthetic routes include the condensation of 3-pyridinemethanamine with butyric acid derivatives or its activated forms, such as butyryl chlorides or esters. Advanced techniques like transition-metal-catalyzed cross-coupling reactions may also be employed to introduce the pyridine moiety efficiently. The optimization of these synthetic pathways is crucial for large-scale production and cost-effective application in research and development.
One of the most compelling aspects of 4-pyridin-3-yl-butyramidine is its potential as a lead compound for drug discovery. Computational modeling studies have suggested that this molecule could interact with targets involved in inflammatory pathways and neurodegenerative disorders. For instance, preliminary docking studies indicate that it may bind to enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain signaling and oxidative stress. Additionally, its structural features could allow it to modulate neurotransmitter receptors, making it a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.
Recent advancements in biocatalysis have also opened new avenues for exploring derivatives of 4-pyridin-3-yl-butyramidine. Enzymatic methods offer sustainable alternatives to traditional chemical synthesis by reducing waste generation and energy consumption. For example, transaminases have been used to introduce chiral centers into amidine scaffolds with high enantioselectivity. Such biocatalytic approaches align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The pharmacokinetic profile of 4-pyridin-3-yl-butyramidine is another critical consideration for its therapeutic potential. In vitro studies have begun to elucidate its metabolic stability and solubility characteristics. Initial data suggest that this compound may exhibit moderate solubility in water due to the presence of polar functional groups, while its amide linkage could be susceptible to hydrolysis under physiological conditions. Understanding these properties is essential for designing prodrugs or formulations that enhance bioavailability and prolong circulation time.
Preclinical investigations are underway to evaluate the safety and efficacy of 4-pyridin-3-yl-butyramidine in animal models. These studies aim to identify potential toxicities early in the development process and assess its activity against relevant disease endpoints. The integration of high-throughput screening (HTS) technologies has accelerated the identification of promising derivatives by allowing rapid testing against large libraries of compounds. This approach has already led to several novel analogs with enhanced potency or selectivity.
The role of computational chemistry has been instrumental in guiding the design of next-generation derivatives of 4-pyridin-3-yl-butyramidine. Molecular dynamics simulations and quantum mechanical calculations provide insights into how small modifications can alter binding interactions with biological targets. For example, replacing hydrogen atoms on the pyridine ring with halogens or alkoxyl groups can significantly enhance affinity without compromising selectivity. Such computational predictions have guided synthetic efforts toward more optimized candidates.
The future direction of research on 4-pyridin-3-yl-butyramidine lies in expanding its applications across multiple therapeutic domains. Researchers are exploring its potential use as an intermediate for more complex drug molecules or as a standalone therapeutic agent targeting specific disease mechanisms. Collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality.
In conclusion,4-pyridin-3-yl-butyramidine (CAS No. 887578-93-0) represents an exciting opportunity for innovation in medicinal chemistry due to its unique structural features and demonstrated biological relevance. Its combination of a pyridine core with an amidine moiety provides a versatile platform for drug design, offering potential solutions across various therapeutic areas, including inflammation, neurodegeneration, and infectious diseases, among others, while leveraging advances in synthetic methodologies, computational biology, and green chemistry principles, ensuring sustainable progress toward novel therapeutics.
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